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molecular formula C11H15NO2 B8739321 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline

Cat. No. B8739321
M. Wt: 193.24 g/mol
InChI Key: BTLJMQRYKWIPRR-UHFFFAOYSA-N
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Patent
US08513235B2

Procedure details

To a flask mounted with Dean-Stark water removing apparatus (Dean-Stark trap) were added toluene (200 ml), 4-methyl-3-nitroacetophenone (9.77 g, 54.53 mmol), ethylene glycol (4.6 ml) and p-toluenesulfonic acid.monohydrate (0.79 g), and the mixture was heated under reflux for 100 min. The reaction mixture was cooled, washed with diluted aqueous sodium hydroxide solution and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give a crude brown oil (13.0 g). Using the crude oil and according to the method of Reference Example 61, step B, the title compound (9.89 g, yield 94%) was obtained as a pale-yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
0.79 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:8])C=CC=CC=1.[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([CH3:18])=[O:17])=[CH:12][C:11]=1[N+:19]([O-])=O.C1(C)C=CC(S(O)(=O)=[O:29])=CC=1>C(O)CO>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([CH3:18])[O:29][CH2:2][CH2:8][O:17]2)=[CH:12][C:11]=1[NH2:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
9.77 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4.6 mL
Type
solvent
Smiles
C(CO)O
Step Three
Name
monohydrate
Quantity
0.79 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 100 min
Duration
100 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with diluted aqueous sodium hydroxide solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude brown oil (13.0 g)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=C(C=C1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.89 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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